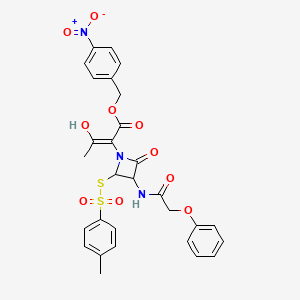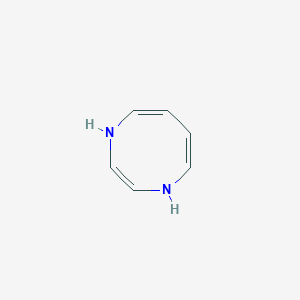![molecular formula C25H19N3O2 B14626478 8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline CAS No. 57310-76-6](/img/structure/B14626478.png)
8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(quinoline-8-yloxymethyl)pyridine is a complex organic compound that features a pyridine core substituted with two quinoline-8-yloxymethyl groups at the 2 and 6 positions. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of 2,6-Bis(quinoline-8-yloxymethyl)pyridine allows it to interact with metal ions and other molecules, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(quinoline-8-yloxymethyl)pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with quinoline-8-ol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate quinoline-8-yloxymethyl ether, which then reacts with the pyridine core to form the final product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Bis(quinoline-8-yloxymethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(quinoline-8-yloxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moieties can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of quinoline-8-methanol derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(quinoline-8-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be used in catalysis, materials science, and as sensors.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,6-Bis(quinoline-8-yloxymethyl)pyridine involves its ability to coordinate with metal ions and interact with biological macromolecules. The quinoline moieties can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. The pyridine core enhances the compound’s ability to form stable complexes with metal ions, which can be utilized in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with two pyridine rings.
1,10-Phenanthroline: Another popular ligand with a similar structure but different electronic properties.
2,6-Bis(hydroxymethyl)pyridine: A precursor to 2,6-Bis(quinoline-8-yloxymethyl)pyridine with hydroxymethyl groups instead of quinoline moieties.
Uniqueness
2,6-Bis(quinoline-8-yloxymethyl)pyridine is unique due to the presence of quinoline moieties, which impart additional electronic and steric properties compared to other similar compounds. This enhances its ability to interact with metal ions and biological macromolecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
57310-76-6 |
|---|---|
Molekularformel |
C25H19N3O2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
8-[[6-(quinolin-8-yloxymethyl)pyridin-2-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H19N3O2/c1-6-18-8-4-14-26-24(18)22(12-1)29-16-20-10-3-11-21(28-20)17-30-23-13-2-7-19-9-5-15-27-25(19)23/h1-15H,16-17H2 |
InChI-Schlüssel |
JRLFSXYEXDSPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CC=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



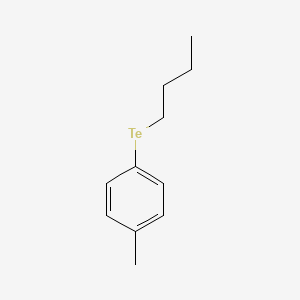
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

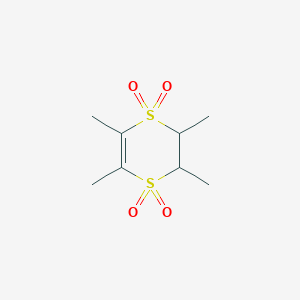

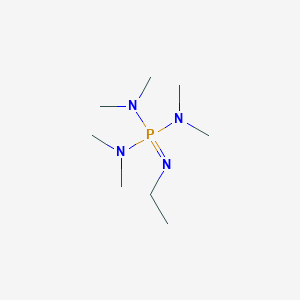
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
